2-Bromoethyl 4-bromobenzoate
Description
Chemical Structure: 2-Bromoethyl 4-bromobenzoate (C₉H₇Br₂O₂) consists of a 4-bromobenzoate esterified to a 2-bromoethyl group. The dual bromine substitution at the benzoate (para position) and ethyl (terminal position) enhances its electrophilic reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H8Br2O2 |
|---|---|
Molecular Weight |
307.97 g/mol |
IUPAC Name |
2-bromoethyl 4-bromobenzoate |
InChI |
InChI=1S/C9H8Br2O2/c10-5-6-13-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2 |
InChI Key |
LOLJSZGVFZVTSR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OCCBr)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCBr)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 4-bromobenzoate (C₉H₉BrO₂)
- Structural Difference : Lacks the 2-bromoethyl group; bromine is only on the benzoate ring.
- Reactivity : Less reactive in substitution reactions due to the absence of a labile ethyl bromine.
- Applications :
2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate (C₁₅H₁₀Br₂O₃)
- Structural Difference : Contains a ketone group (2-oxoethyl) instead of a brominated ethyl chain.
- Reactivity : The ketone enhances stability but reduces electrophilicity compared to 2-bromoethyl derivatives.
- Applications :
Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate (C₁₁H₁₁BrO₄)
(2-Bromoethyl)benzene (C₈H₈Br)
- Structural Difference : A simple bromoalkylbenzene without the benzoate moiety.
- Reactivity : Highly reactive in SN2 reactions due to the primary bromine.
- Applications :
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Crystallography: this compound derivatives exhibit distinct packing patterns compared to non-brominated analogs. For example, hydrogen-bonding interactions in 2-(4-bromophenyl)-2-oxoethyl derivatives stabilize their crystal lattices .
- Synthetic Efficiency : The dual bromine in this compound allows sequential functionalization, enabling modular synthesis of complex molecules .
- Stability Challenges : Bromine’s lability in polar solvents limits the compound’s shelf life, necessitating anhydrous storage .
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